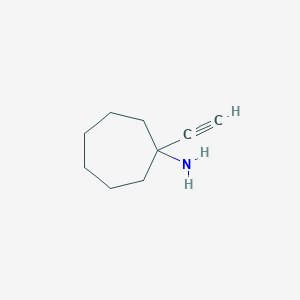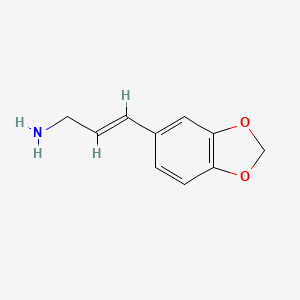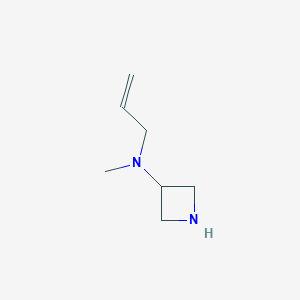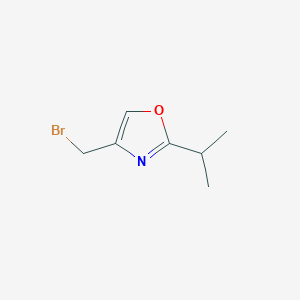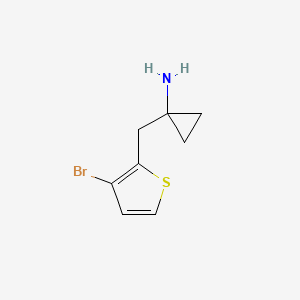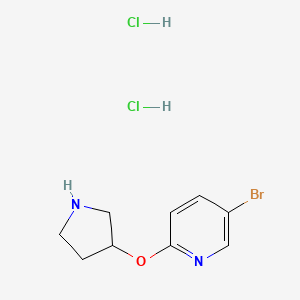
5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyridine, pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: The product is precipitated as a dihydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Lactams.
Reduction: Saturated amines.
Hydrolysis: Pyridine derivatives with hydroxyl groups.
Applications De Recherche Scientifique
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidin-3-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H13BrCl2N2O |
|---|---|
Poids moléculaire |
316.02 g/mol |
Nom IUPAC |
5-bromo-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H |
Clé InChI |
BFLQTHWRYFHIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=NC=C(C=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
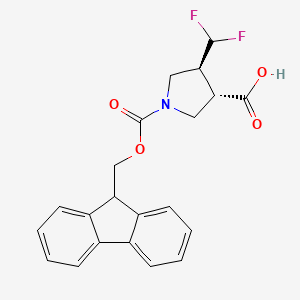
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
